molecular formula C13H18FNO4 B8620348 tert-Butyl (2-fluoro-3,5-dimethoxyphenyl)carbamate CAS No. 651734-60-0

tert-Butyl (2-fluoro-3,5-dimethoxyphenyl)carbamate

Cat. No.: B8620348
CAS No.: 651734-60-0
M. Wt: 271.28 g/mol
InChI Key: JMJGLPPNPFRELG-UHFFFAOYSA-N
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Description

Tert-Butyl (2-fluoro-3,5-dimethoxyphenyl)carbamate is a useful research compound. Its molecular formula is C13H18FNO4 and its molecular weight is 271.28 g/mol. The purity is usually 95%.
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Properties

CAS No.

651734-60-0

Molecular Formula

C13H18FNO4

Molecular Weight

271.28 g/mol

IUPAC Name

tert-butyl N-(2-fluoro-3,5-dimethoxyphenyl)carbamate

InChI

InChI=1S/C13H18FNO4/c1-13(2,3)19-12(16)15-9-6-8(17-4)7-10(18-5)11(9)14/h6-7H,1-5H3,(H,15,16)

InChI Key

JMJGLPPNPFRELG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)OC)OC)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 54.5 g (0.27 mol) of 2-fluoro-3,5-dimethoxy benzoic acid, 38 mL (0.27 mol) of triethylamine and 20.1 g (0.27 mol) of t-butanol in 500 mL of toluene, 59.9 mL (0.27 mol) of diphenylphosphoryl azide was added in one portion and the mixture was heated to 60° C.–70° C. After approx. 1 hour, the reaction was completed and the mixture was cooled down. The toluene was removed in vacuo. Then, ethyl acetate was added and the resulting solution was washed two times with saturated potassium hydrogen-phosphate solution, two times with saturated sodium bicarbonate solution, one time with brine, dried over sodium sulfate, filtered and evaporated. The crude product was purified by column chromatography: 1.4 kg of silica eluting with dichloromethane to give 63.2 g (86%) of the title compound. MS (APCI) (m+1)/z 270.0.
Quantity
54.5 g
Type
reactant
Reaction Step One
Quantity
38 mL
Type
reactant
Reaction Step One
Quantity
20.1 g
Type
reactant
Reaction Step One
Quantity
59.9 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
86%

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